2-Cyclohexyl-1,3-dioxolane
Overview
Description
2-Cyclohexyl-1,3-dioxolane is an organic compound with the molecular formula C9H16O2. It belongs to the class of dioxolanes, which are cyclic acetals formed by the reaction of aldehydes or ketones with diols. This compound is characterized by a dioxolane ring fused with a cyclohexyl group, making it a versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexyl-1,3-dioxolane can be synthesized through the acetalization of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Catalysts such as sulfuric acid or Lewis acids like zinc chloride can be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-1,3-dioxolane undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dioxolane ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxolane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkoxides, amines.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Substituted dioxolanes.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1,3-dioxolane involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less strained compared to other cyclic structures. The compound can undergo ring-opening reactions under acidic or basic conditions, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring.
1,2-Dioxolane: An isomer with adjacent oxygen atoms in the ring.
2-Methyl-1,3-dioxolane: A methyl-substituted derivative of 1,3-dioxolane.
Uniqueness: 2-Cyclohexyl-1,3-dioxolane is unique due to its cyclohexyl group, which imparts additional steric hindrance and hydrophobicity. This makes it more stable and less reactive compared to other dioxolanes, allowing for selective reactions and applications in various fields .
Properties
IUPAC Name |
2-cyclohexyl-1,3-dioxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h8-9H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEJGUNFKNTPEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303491 | |
Record name | 2-cyclohexyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4362-48-5 | |
Record name | NSC158563 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158563 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-cyclohexyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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